molecular formula C15H22ClNO B6209003 [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703775-24-8

[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No.: B6209003
CAS No.: 2703775-24-8
M. Wt: 267.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3,5-dimethylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert the ketone or aldehyde back to the alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: A compound with a similar bicyclic structure used as an antiemetic.

    Tropane alkaloids: A class of compounds with similar bicyclic structures, including atropine and scopolamine.

Uniqueness

What sets [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride apart is its specific substitution pattern and the presence of the hydroxyl group. These features may confer unique biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

2703775-24-8

Molecular Formula

C15H22ClNO

Molecular Weight

267.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.